1-hexyl-2-phenyl-1H-benzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Chemical Research
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a versatile pharmacophore that has been a cornerstone of medicinal chemistry for decades. nih.govijpsjournal.com Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a prime candidate for drug design. acs.org This has resulted in a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govnih.gov
The therapeutic importance of benzimidazoles is underscored by the number of drugs on the market that contain this core structure. nih.gov These include medications for a range of conditions, from parasitic infections to cancer. impactfactor.orgresearchgate.net The adaptability of the benzimidazole scaffold allows for modifications at various positions, leading to a diverse array of derivatives with tailored biological activities. nih.gov This has fueled ongoing research into synthesizing new benzimidazole compounds with enhanced therapeutic potential. researchgate.net
Rationale for 1-Hexyl-2-phenyl-1H-benzimidazole as a Research Focus
Among the many benzimidazole derivatives, this compound has garnered attention for its specific structural attributes and the resulting biological activities. The rationale for focusing on this particular compound stems from the unique contributions of its constituent parts: the benzimidazole core, the phenyl group at the 2-position, and, most notably, the hexyl substitution at the 1-position.
Structural Uniqueness of Hexyl Substitution
The introduction of an N-alkyl chain, such as a hexyl group, at the 1-position of the benzimidazole ring is a key structural modification that significantly influences the compound's properties. nih.gov This substitution impacts the molecule's lipophilicity, which is a critical factor in its ability to penetrate biological membranes. nih.gov
A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives highlighted the importance of the N-1 substituent in influencing the compound's biological profile. nih.gov The hexyl group, being a six-carbon chain, imparts a considerable degree of lipophilicity to the molecule. This characteristic is often associated with enhanced absorption and distribution within biological systems.
The spatial arrangement of the molecule is also affected by the hexyl group. In a related compound, 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, the hexyl chain was found to influence the planarity of the molecule, with the Cβ atom of the hexyl group deviating from the plane of the benzimidazole ring. nih.govresearchgate.net This non-planar conformation can affect how the molecule interacts with its biological targets.
Contribution to Enhanced Biological Activities
The structural modifications brought about by the hexyl substitution have a direct impact on the biological activities of this compound. Research has shown that N-alkylation can lead to improved antimicrobial and antifungal properties. nih.gov
In a study evaluating a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was found that the introduction of alkyl groups at the 1-position resulted in positive antifungal activities. nih.gov Specifically, 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives demonstrated good inhibitory action against certain Gram-positive bacteria. acs.org
The following table summarizes the antifungal activity of some N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives, illustrating the effect of the alkyl chain length on their minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger.
| Compound | Alkyl Group | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. niger |
| 1b | Ethyl | 64 | 64 |
| 1c | Propyl | 64 | 64 |
Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov
While the provided data does not specifically include a hexyl substitution, the trend suggests that N-alkylation contributes to the antifungal profile of these compounds. Further research focusing specifically on the hexyl derivative would be necessary to fully elucidate its spectrum of activity.
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-hexyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3 |
InChI Key |
OHQUBPBTEYKLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 1-Hexyl-2-phenyl-1H-benzimidazole Synthesis
The construction of this compound is primarily achieved through a two-stage synthetic sequence. The first stage involves the creation of the foundational 2-phenyl-1H-benzimidazole structure. Subsequently, an N-alkylation reaction is performed to attach the hexyl moiety to the benzimidazole (B57391) ring.
Preparation of the Benzimidazole Core
The formation of the benzimidazole core is a critical step, and various methods have been developed to achieve this. A common and effective approach is the condensation reaction of o-phenylenediamine with a suitable carbonyl compound.
The reaction between o-phenylenediamine and carbonyl compounds, such as aldehydes or carboxylic acids, is a widely employed method for synthesizing 2-substituted benzimidazoles. nih.govresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring system. The choice of carbonyl compound dictates the substituent at the 2-position of the benzimidazole. For the synthesis of the 2-phenyl derivative, an aromatic aldehyde is the preferred carbonyl-containing reactant.
The condensation of o-phenylenediamine with an aromatic aldehyde, specifically benzaldehyde, is a direct route to 2-phenyl-1H-benzimidazole. nih.gov This reaction can be carried out under various conditions, often with the aid of a catalyst to improve reaction rates and yields. The process involves the formation of a dibenzylidene-o-phenylenediamine intermediate, which then undergoes cyclization and a 1,3-hydride shift to furnish the final 2-phenyl-1H-benzimidazole product.
A general procedure involves stirring a mixture of o-phenylenediamine and benzaldehyde in a suitable solvent at room temperature or with heating. rsc.org The selection of the solvent and catalyst, as well as the reaction temperature, can significantly influence the outcome of the synthesis.
Catalysts play a crucial role in the synthesis of benzimidazoles by facilitating the condensation reaction. researchgate.net Ammonium chloride (NH₄Cl) is a commercially available, environmentally benign, and effective catalyst for this transformation. nih.govresearchgate.net In the presence of ammonium chloride, the reaction between o-phenylenediamine and benzaldehyde can proceed efficiently, often at room temperature, to give high yields of 2-phenyl-1H-benzimidazole. nih.gov
One study demonstrated that using 4 molar equivalents of ammonium chloride in chloroform at room temperature for four hours resulted in a 94% yield of 2-phenyl-1H-benzimidazole. nih.gov The catalytic action of ammonium salts is believed to involve the activation of the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino groups of o-phenylenediamine. Other catalysts, such as erbium triflate (Er(OTf)₃), have also been shown to be effective, though they may influence the selectivity between the 2-substituted and 1,2-disubstituted benzimidazole products. beilstein-journals.org
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonium Chloride (4 mol) | CHCl₃ | Room Temperature | 4 hours | 94 | nih.gov |
| None | Water | 1 °C | 5 minutes | 92 | beilstein-journals.org |
| Er(OTf)₃ (10 mol%) | Water | 1 °C | 5 minutes | 35 | beilstein-journals.org |
| Cu(OAc)₂ | Dimethyl Sulfoxide | Heating | Not Specified | 69-81 | nih.gov |
N-Alkylation with Hexyl Moieties
Once the 2-phenyl-1H-benzimidazole core is synthesized, the final step is the introduction of the hexyl group at the N-1 position. This is typically achieved through an N-alkylation reaction using a suitable hexylating agent.
N-alkylation of benzimidazoles is commonly accomplished by reacting the benzimidazole with an alkyl halide in the presence of a base. nih.gov For the synthesis of this compound, hexyl bromide is a suitable alkylating agent. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the N-H of the benzimidazole ring, forming a benzimidazolate anion, which then acts as a nucleophile and attacks the alkyl halide in an Sₙ2 reaction.
The choice of base and solvent can influence the reaction rate and yield. For instance, a sustainable method for N-alkylation has been developed using an alkaline water-sodium dodecyl sulfate (SDS) system, which can proceed at ambient temperature for reactive alkyl halides or at 55–60 °C for less reactive ones. fao.org Another approach utilizes a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, with aqueous potassium hydroxide as the base to facilitate the alkylation with C₃–C₁₀ alkyl bromides. researchgate.net
| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2-Substituted Benzimidazoles | C₃–C₁₀ Alkyl Bromides | 30% aq. KOH / Tetrabutylammonium Hydrogen Sulfate | Not Specified | Not Specified | researchgate.net |
| Benzimidazole Derivatives | Alkyl Halide | K₂CO₃ | Acetonitrile | 40-50 °C | nih.gov |
| Benzimidazole Derivatives | Alkyl Halide | Alkaline Water | Water-SDS | Ambient or 55-60 °C | fao.org |
| 2-Chloro-1H-benzimidazole | Benzyl (B1604629) Halide | Not Specified | Not Specified | Not Specified |
Alkylation with Dimethyl Carbonate
The introduction of the hexyl group onto the 2-phenyl-1H-benzimidazole scaffold can be achieved through N-alkylation. While specific literature on the hexylation of 2-phenyl-1H-benzimidazole using dimethyl carbonate (DMC) is not prevalent, the general principles of benzimidazole alkylation with DMC serve as a well-established precedent. Dimethyl carbonate is considered a green methylating agent, and its reactivity can be extended to higher alkylations under specific catalytic conditions.
The proposed synthesis would involve the reaction of 2-phenyl-1H-benzimidazole with a hexylating agent in the presence of a catalyst. A plausible approach involves a two-step process where 2-phenyl-1H-benzimidazole is first synthesized and then alkylated. The direct alkylation of the benzimidazole nitrogen with a hexyl group using a derivative of dimethyl carbonate or a related green alkylating agent would proceed as follows:
Reactants : 2-phenyl-1H-benzimidazole and a hexylating agent (e.g., 1-bromohexane, often used in traditional methods, or a more environmentally friendly alternative).
Catalyst/Base : A base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack.
Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is commonly employed.
The reaction mechanism involves the deprotonation of the N-H group of the benzimidazole ring by the base, creating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the hexylating agent in a nucleophilic substitution reaction (SN2), forming the N-hexyl bond.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| 2-phenyl-1H-benzimidazole | 1-Bromohexane | K₂CO₃ | DMF | This compound |
This table represents a generalized approach to the N-alkylation of 2-phenyl-1H-benzimidazole.
Purification Techniques
Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, by-products, and catalysts. Common laboratory techniques for the purification of benzimidazole derivatives include recrystallization and column chromatography. niscpr.res.in
Recrystallization : This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but insoluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Ethanol (B145695) is often a suitable solvent for recrystallizing benzimidazole derivatives. niscpr.res.in
Column Chromatography : This is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. For benzimidazole derivatives, a silica gel column is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. researchgate.net The polarity of the eluent is gradually increased to separate the desired product from other components of the reaction mixture.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Recrystallization | Not applicable | Single or mixed solvent system (e.g., Ethanol) | Differential solubility at different temperatures |
| Column Chromatography | Silica Gel | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | Differential adsorption to the stationary phase |
This interactive table outlines the common purification techniques for benzimidazole derivatives.
Advanced Synthetic Strategies for Benzimidazole Derivatives
Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds like benzimidazoles. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rjptonline.org The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. rjptonline.orgmdpi.com For the synthesis of benzimidazole derivatives, a mixture of an o-phenylenediamine and an aldehyde can be irradiated in the presence of a catalyst, often under solvent-free conditions. mdpi.commdpi.com
The key advantages of microwave-assisted synthesis include:
Rapid Reaction Rates : Direct interaction of microwaves with polar molecules leads to efficient and rapid heating.
Higher Yields : The fast reaction times can minimize the formation of side products. mdpi.com
Energy Efficiency : Microwaves heat the reaction mixture directly, without heating the entire apparatus.
A typical microwave-assisted synthesis of a 1,2-disubstituted benzimidazole involves reacting an N-substituted o-phenylenediamine with an aldehyde under microwave irradiation, often with a catalytic amount of a Lewis acid. mdpi.com
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, Solvent-free, MW | 5 min | 99.9% | mdpi.com |
| o-phenylenediamine, Benzaldehyde | Acetic Acid/Air | MW | - | High | scispace.com |
This table summarizes examples of microwave-assisted synthesis of benzimidazole derivatives.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles. mdpi.comtandfonline.combohrium.com
One of the primary goals of green chemistry is to minimize the use of volatile organic solvents. chemmethod.com
Solvent-Free Reactions : Conducting reactions without a solvent, often by grinding the reactants together or by using microwave irradiation, can significantly reduce waste. rsc.orgsemanticscholar.org The synthesis of 2-substituted benzimidazoles has been successfully achieved under solvent-free conditions using various catalysts. rsc.orgsemanticscholar.org
Water-Based Reactions : Water is an ideal green solvent due to its non-toxicity, availability, and low cost. wisdomlib.org The synthesis of 2-arylbenzimidazoles through the condensation of o-phenylenediamines and aryl aldehydes has been efficiently carried out in water, offering short reaction times and excellent yields. tandfonline.comresearchgate.net This approach is particularly advantageous for large-scale synthesis due to the ease of product isolation. tandfonline.com
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. chemmethod.com
Lewis Acid Catalysts : A wide range of Lewis acids have been employed as effective catalysts for the synthesis of benzimidazole derivatives. mdpi.com These catalysts activate the carbonyl group of the aldehyde, facilitating the condensation reaction with o-phenylenediamine. rsc.org Examples of effective Lewis acid catalysts include zirconyl nitrate, cobalt(II) chloride hexahydrate, and various metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netresearchgate.net
Lanthanide Trifluoromethanesulfonates : Lanthanide triflates, such as erbium(III) trifluoromethanesulfonate (Er(OTf)₃), are highly efficient and recyclable Lewis acid catalysts. mdpi.combeilstein-journals.org They have been successfully used in the synthesis of 1,2-disubstituted benzimidazoles under solvent-free, microwave-assisted conditions, requiring only a small catalytic amount (1 mol%). mdpi.comnih.gov
Zinc(II) Trifluoromethanesulfonate : Zinc triflate (Zn(OTf)₂) is another effective and commercially available Lewis acid catalyst for benzimidazole synthesis. chemmethod.comscirp.orgscbt.com It has been used for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in ethanol at reflux temperature. researchgate.netscirp.org
Erbium(III) Trifluoromethanesulfonate : As mentioned, Er(OTf)₃ is a particularly powerful catalyst, enabling the rapid and selective synthesis of benzimidazole derivatives. beilstein-journals.org Its use promotes double-condensation reactions with electron-rich aldehydes to selectively form 1,2-disubstituted benzimidazoles. beilstein-journals.org
| Catalyst Type | Specific Catalyst Example | Key Advantages | Typical Reaction Conditions |
| Lewis Acid | Zirconyl Nitrate, CoCl₂·6H₂O, Mn-TPA MOF | High efficiency, Reusability (for heterogeneous catalysts) | Reflux in ethanol, Room temperature |
| Lanthanide Triflate | Erbium(III) Trifluoromethanesulfonate (Er(OTf)₃) | High activity, Recyclability, Low catalyst loading | Solvent-free, Microwave irradiation |
| Zinc(II) Triflate | Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Efficient, Commercially available | Reflux in ethanol |
This interactive table details various catalytic methods employed in the green synthesis of benzimidazole derivatives.
Use of Nanoporous Materials (e.g., Zeolite)
Nanoporous materials, particularly zeolites, have emerged as efficient and environmentally benign catalysts in organic synthesis. Their high surface area, shape selectivity, and acidic or basic properties make them ideal for facilitating various organic reactions, including the synthesis of benzimidazole derivatives.
The synthesis of 2-substituted benzimidazoles, the precursor to this compound, can be effectively catalyzed by zeolites. A common approach involves the condensation of o-phenylenediamine with benzaldehyde. Zeolites, acting as solid acid catalysts, can promote the cyclization and subsequent dehydration steps. For instance, a nano-Ni(II)/Y zeolite has been reported to catalyze the condensation of o-phenylenediamine derivatives with aromatic aldehydes under solvent-free conditions, offering advantages such as easy purification, low catalyst loading, and environmentally friendly conditions sciexplore.ir. While a direct synthesis of this compound using this method has not been explicitly detailed, the general applicability of zeolite catalysis to the formation of the 2-aryl benzimidazole core is well-established nih.gov. The synthesis of 1,2-disubstituted benzimidazoles can also be achieved using various solid acid catalysts, including those based on silica nih.govjk-sci.com.
The reaction conditions for zeolite-catalyzed synthesis are often mild, and the catalyst can typically be recovered and reused, adding to the sustainability of the process. Microwave irradiation in conjunction with zeolite catalysis has also been shown to significantly reduce reaction times and improve yields for the synthesis of 2-arylbenzimidazoles nih.gov.
Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) have gained significant attention as green and sustainable reaction media. These solvents are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol), resulting in a liquid with a melting point significantly lower than its individual components.
DESs can act as both the solvent and catalyst in the synthesis of benzimidazole derivatives. One innovative approach involves using a DES where one of the components is a reactant itself. For example, a deep eutectic solvent formed from choline chloride and o-phenylenediamine can serve as the reaction medium for the condensation with benzaldehyde to form 2-phenyl-1H-benzimidazole nih.gov. This method offers high atom economy and simplifies the work-up procedure. The synthesis of 1,2-disubstituted benzimidazoles has also been reported in DESs, highlighting their versatility nih.govnih.gov.
The use of DESs provides several advantages, including biodegradability, low cost, and low vapor pressure. Research has demonstrated that the choice of DES components can influence the reaction efficiency and selectivity researchgate.net. For instance, a DES formed from ZrOCl₂·8H₂O and urea has been shown to be an excellent catalyst for the synthesis of 2-substituted benzimidazoles researchgate.net.
| DES Component 1 | DES Component 2 | Molar Ratio | Application in Benzimidazole Synthesis | Reference |
| Choline Chloride | o-Phenylenediamine | 1:1 | Synthesis of 2-substituted and 1,2-disubstituted benzimidazoles | nih.gov |
| ZrOCl₂·8H₂O | Urea | 1:5 | Catalysis of 2-substituted benzimidazole synthesis | researchgate.net |
| Choline Chloride | Propylene Glycol | 1:3 | Solvent for N-benzylation and subsequent reactions | nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds, including benzimidazole derivatives, by simplifying purification and allowing for automation. In this methodology, one of the reactants is attached to a solid support (e.g., a resin), and subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being washed away after each step.
The solid-phase synthesis of benzimidazoles typically involves attaching a substituted o-phenylenediamine or a related precursor to a solid support. For the synthesis of a library of 1,2-disubstituted benzimidazoles, an o-phenylenediamine can be immobilized on a resin, followed by reaction with a diverse set of aldehydes to introduce the substituent at the 2-position. Subsequent alkylation at the N1 position would then introduce the hexyl group.
An efficient solid-phase synthesis of benzimidazole libraries has been described where a 4-fluoro-3-nitrobenzoic acid is first attached to a Wang resin. Nucleophilic substitution with various amines, followed by reduction of the nitro group, yields a resin-bound o-phenylenediamine. Cyclocondensation with aldehydes, followed by cleavage from the resin, provides the desired benzimidazole derivatives ucsd.edu. This strategy allows for the introduction of diversity at multiple positions of the benzimidazole scaffold.
| Step | Reagents and Conditions | Purpose |
| 1 | 4-Fluoro-3-nitrobenzoic acid, Wang resin, DIC, 4-DMAP | Attachment of the precursor to the solid support |
| 2 | Primary amine | Introduction of diversity at the N1-position precursor |
| 3 | Zn, NH₄Cl | Reduction of the nitro group to an amine |
| 4 | Aldehyde, air | Cyclocondensation to form the benzimidazole ring |
| 5 | Trifluoroacetic acid (TFA) | Cleavage of the final product from the resin |
Chemical Reactivity and Derivatization of Benzimidazole Systems
The benzimidazole ring system in this compound possesses a unique chemical reactivity that allows for a variety of derivatization reactions. The presence of the nitrogen atoms and the aromatic rings provides sites for electrophilic and nucleophilic attack, as well as opportunities for further functionalization.
Alkylation at Nitrogen Atoms
The N-alkylation of the benzimidazole ring is a fundamental transformation. In the context of this compound, the hexyl group is already present at the N1 position. However, understanding the principles of N-alkylation is crucial for its synthesis, which often proceeds via the alkylation of 2-phenyl-1H-benzimidazole.
The alkylation of 2-phenyl-1H-benzimidazole with an alkyl halide, such as 1-bromohexane, is a common method to introduce the hexyl group. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, generating a more nucleophilic benzimidazolate anion. Common bases include potassium carbonate, sodium hydride, or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile nih.govbeilstein-journals.org. Phase-transfer catalysts can also be employed to facilitate the reaction.
The regioselectivity of alkylation in unsymmetrically substituted benzimidazoles can be influenced by steric and electronic factors of both the benzimidazole ring and the alkylating agent beilstein-journals.org. For 2-phenyl-1H-benzimidazole, alkylation predominantly occurs at the N1 position.
Acylation of Amine Groups
While this compound does not have a free amine group for direct acylation, this section can be understood in the context of introducing functionalities to the benzimidazole core that could then be acylated, or by considering electrophilic acylation of the aromatic rings. A more relevant transformation for this specific compound is the formylation of the benzimidazole ring through reactions like the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds jk-sci.commychemblog.comcambridge.orgchemistrysteps.comorganic-chemistry.org. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. The benzimidazole ring is sufficiently electron-rich to undergo this reaction, with formylation expected to occur at an available position on the benzene (B151609) ring of the benzimidazole moiety.
Condensation Reactions with Aldehydes and Ketones
The derivatization of this compound can be achieved through condensation reactions if a suitable functional group is present on the molecule. For instance, if a formyl group is introduced onto the benzimidazole ring (as described in the acylation section), this aldehyde functionality can then participate in various condensation reactions.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the initial identification and structural confirmation of 1-hexyl-2-phenyl-1H-benzimidazole. Various techniques are employed to probe the molecular framework and provide characteristic fingerprints of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized compounds.
In the ¹H NMR spectrum, the protons of the alkyl chain, specifically the hexyl group, typically appear in the upfield region. The aromatic protons of the benzimidazole (B57391) and phenyl rings are observed in the downfield region, generally between 7.12 and 7.98 ppm.
The ¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms of the hexyl group are expected to resonate at lower chemical shifts (around 10–46 ppm), while the aromatic carbons of the benzimidazole and phenyl rings appear in the range of 110–161 ppm.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) |
| Aromatic-H | 7.12 - 7.98 |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Alkyl-C | 10 - 46 |
| Aromatic-C | 110 - 161 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The FTIR spectra of N-alkylated benzimidazole derivatives show characteristic absorption bands. For instance, the presence of the alkyl group is confirmed by sp³ C-H stretching vibrations, which typically appear at frequencies less than 3000 cm⁻¹ (e.g., 2992–2838 cm⁻¹). The spectrum would also exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations of the benzimidazole and phenyl rings.
Table 3: Characteristic FTIR Absorption Bands
| Vibrational Mode | Frequency (cm⁻¹) |
| sp³ C-H Stretch (Alkyl) | < 3000 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. The HRMS spectral data for newly synthesized N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives are typically in agreement with their hypothesized molecular structures.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-visible spectra of benzimidazole derivatives are generally characterized by multiple absorption bands. For a related compound, 1-Hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole, the UV-vis spectrum in acetonitrile (B52724) shows absorption maxima (λmax) at 251, 271, and 278 nm. These absorptions are attributed to π→π* electronic transitions within the conjugated benzimidazole and phenyl ring systems.
Table 4: Representative UV-Visible Absorption Maxima
| Solvent | λmax (nm) |
| Acetonitrile | 251, 271, 278 |
X-ray Diffraction Crystallography
X-ray diffraction crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.
Single-Crystal X-ray Analysis for Molecular Structure Determination
In the crystal structure of this related molecule, the benzimidazole ring system is not coplanar with the attached phenyl ring, exhibiting a significant dihedral angle between them. For example, the dihedral angle between the benzimidazole and phenyl rings in the carbazole (B46965) derivative is 43.26 (3)°. The hexyl chain adopts a specific conformation, with some of its carbon atoms deviating from the plane of the benzimidazole ring. The crystal packing is stabilized by intermolecular interactions, such as C—H⋯π interactions. This type of detailed structural information is invaluable for understanding the molecule's shape and how it interacts with its environment.
Analysis of Interplanar Angles within Substituted Benzimidazoles
In a closely related compound, 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, single-crystal X-ray diffraction analysis reveals that the benzimidazole and phenyl rings are not coplanar. nih.govresearchgate.net The dihedral angle between the benzimidazole ring and the phenyl ring is 43.26 (3)°. nih.govresearchgate.net This significant twist is a common feature in N-substituted 2-phenylbenzimidazoles and is attributed to steric hindrance between the substituents. For comparison, the dihedral angle between the benzimidazole ring and the carbazole system in the same molecule is 39.03 (2)°. nih.govresearchgate.net
Studies on other substituted 2-aryl-N-phenylbenzimidazoles show a range of interplanar angles. For instance, in a series of halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angles between the 2-aryl fragment and the benzimidazole system are smaller for para-substituted compounds (24.09(10)–24.48(10)°) compared to meta-substituted ones (39.23(6)–41.81(5)°). mdpi.com In contrast, the dihedral angles between the benzimidazole unit and the N-phenyl ring are consistently larger, ranging from 66.28(11)° to 67.48(11)°. mdpi.com In 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the 4-hexyloxyphenyl ring and the benzimidazole system is 31.46 (4)°. nih.gov
Table 1: Interplanar Dihedral Angles in Substituted Benzimidazole Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole nih.govresearchgate.net | Benzimidazole | Phenyl | 43.26 (3) |
| 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole nih.govresearchgate.net | Benzimidazole | Carbazole | 39.03 (2) |
| 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole mdpi.com | Benzimidazole | 4-Bromophenyl | 24.09 (10) |
| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole mdpi.com | Benzimidazole | 3-Bromophenyl | 39.23 (6) |
| 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole nih.gov | Benzimidazole | 4-Hexyloxyphenyl | 31.46 (4) |
Characterization of Tautomeric Forms in the Solid State
In the solid state, the tautomeric form of benzimidazole derivatives is often fixed due to intermolecular interactions, such as hydrogen bonding, within the crystal lattice. X-ray diffraction (XRD) analysis is a powerful tool for determining the specific tautomer present.
For 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a compound with a similar benzimidazole core, XRD analysis confirms the existence of only one tautomeric form in the solid phase. mdpi.com This is in contrast to its behavior in solution, where tautomeric exchange is observed. mdpi.com The presence of a single tautomer in the solid state is supported by the analysis of intermolecular hydrogen bonds. mdpi.com In the monohydrate of this compound, the nitrogen atoms of the benzimidazole unit and the oxygen atom of the water molecule participate in strong N–H···O and O–H···N hydrogen bonds, which stabilize a single tautomeric structure. mdpi.com
Solid-state NMR spectroscopy is another technique used to study tautomerism. In many NH-benzimidazoles, prototropic tautomerism is suppressed in the solid state, leading to distinct signals for the carbon atoms in the "tautomeric positions" (C4/C7 and C5/C6). nih.gov This "blocked tautomerism" allows for the unambiguous assignment of the solid-state structure to a single tautomeric form. nih.gov
Tautomerism and Conformational Studies
The dynamic nature of this compound in solution gives rise to different conformational and tautomeric forms.
Identification of Enantiomeric Rotamers (e.g., D and U Forms)
In solution, molecules with restricted rotation around single bonds can exist as a mixture of conformers or rotamers. For 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, spectroscopic analysis in solution has identified the presence of two enantiomeric rotamers, designated as D and U forms. mdpi.com The structure of these rotamers was elucidated using NMR spectroscopy in conjunction with DFT-GIAO calculations. mdpi.com These enantiomeric rotamers coexist in solution as a racemic mixture. mdpi.com
Investigation of Tautomeric Exchange in the Imidazole (B134444) Unit
The imidazole moiety of the benzimidazole ring is capable of undergoing prototropic tautomerism, where a proton is exchanged between the two nitrogen atoms (N1 and N3). In solution, this exchange can be rapid on the NMR timescale, leading to an averaging of the chemical shifts for the carbon atoms in the tautomeric positions of the benzimidazole ring.
For the hydrate (B1144303) of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one in a wet CDCl3 solution, the averaging of the carbon-13 NMR signals for the tautomeric positions provides unambiguous evidence of tautomeric exchange within the imidazole unit. mdpi.com This indicates that in solution, two tautomeric exchanges, D⇌D′ and U⇌U′, occur simultaneously, where D and U represent the two enantiomeric rotamers and the prime symbol indicates the tautomeric form with the proton located at the N3 atom. mdpi.com Therefore, in this solution, a 1,3-tautomeric equilibrium exists for both enantiomeric rotamers. mdpi.com
The rate of this proton transfer can be influenced by the solvent and the nature of the substituent at the 2-position. beilstein-journals.org The study of NH-benzimidazoles has shown that in some solvents, the prototropy can be slowed down, allowing for the observation of distinct signals for the different tautomeric positions. nih.gov
Advanced Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT calculations have proven to be a robust method for investigating the properties of benzimidazole (B57391) derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed, often paired with basis sets like 6-31G** or 6-311++G(d,p), to provide a balance between computational cost and accuracy. nih.govbiointerfaceresearch.comresearchgate.netmdpi.com These calculations are fundamental to understanding the molecule's geometry, spectroscopic behavior, and electronic characteristics.
Geometry Optimization and Molecular Structure Prediction
Theoretical geometry optimization is a critical first step in computational analysis, predicting the most stable three-dimensional arrangement of atoms in a molecule. For benzimidazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.
For the analogous 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group has a dihedral angle of 29.04° with the attached benzene (B151609) ring and is nearly perpendicular to the benzyl (B1604629) group's plane. biointerfaceresearch.com Computational studies on other N-substituted 2-phenyl-1H-benzimidazole derivatives have shown that bond lengths and angles within the imidazole (B134444) ring can be influenced by the nature of the substituents. nih.gov For example, the C1-N32 and C10-N33 bond lengths in 1-benzyl-2-phenyl-1H-benzimidazole derivatives are sensitive to electronic effects. nih.gov It is expected that the optimized structure of 1-hexyl-2-phenyl-1H-benzimidazole would also show a non-planar conformation, with the hexyl chain adopting a staggered arrangement to minimize steric hindrance.
Table 1: Selected Geometric Parameters for Benzimidazole Derivatives
| Parameter | 1-benzyl-2-phenyl-1H-benzimidazole (Calculated) | 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole (Experimental) |
| Benzimidazole-Phenyl Dihedral Angle | - | 43.26° nih.gov |
| Benzimidazole-N-substituent Dihedral Angle | 88.9° biointerfaceresearch.com | 39.03° (with carbazole) nih.gov |
Note: This table presents data from related compounds to infer the likely structural characteristics of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts of benzimidazole derivatives. beilstein-journals.orgresearchgate.net For a series of N-alkylated-2-phenyl-1H-benzimidazole compounds, characteristic ¹H NMR signals include the triplet for the N-CH₂ protons of the alkyl chain appearing around 3.96–4.31 ppm, while other aliphatic protons of the chain are found between 0.70–1.68 ppm. nih.gov Aromatic protons typically resonate in the 7.12–7.98 ppm region. nih.gov In the ¹³C NMR spectra, signals for the alkyl chain carbons are expected in the 10–46 ppm range, and aromatic carbons appear between 110–161 ppm. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov Experimental UV-Vis data for a compound identified as 1-hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole shows absorption maxima (λ_max) at 251, 271, and 278 nm in acetonitrile (B52724). nih.gov These absorptions are attributed to π→π* electronic transitions within the conjugated benzimidazole and phenyl rings. TD-DFT calculations on similar benzimidazole structures confirm that the main electronic transitions originate from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
Table 2: Experimental UV-Vis Absorption Data for a this compound Derivative
| Compound | Solvent | λ_max (nm) |
| 1-hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Acetonitrile | 251, 271, 278 nih.gov |
Frontier Molecular Orbital (FMO) Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of molecules. youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
In computational studies of various benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across both the benzimidazole and the 2-phenyl moieties. researchgate.netmalayajournal.org For N-alkyl-2-phenyl-benzimidazoles, the specific energies of the HOMO and LUMO, and thus the energy gap, are influenced by substituents on the phenyl ring. nih.gov Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.
While specific HOMO-LUMO energy values for this compound are not documented, studies on analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives provide representative data. nih.gov
Table 3: Representative FMO Parameters for 1-benzyl-2-phenyl-1H-benzimidazole Derivatives (Calculated)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| A1 (unsubstituted) | - | - | 3.443 nih.gov |
| A2 (with -OH) | - | - | 2.702 nih.gov |
| A4 (with -NO₂) | - | - | 5.663 nih.gov |
| Note: This table illustrates the impact of substituents on FMO energies in a related system. |
Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Method)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.euresearchgate.net This method helps to understand hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Regions
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.
In studies of various benzimidazole derivatives, the most negative potential (red region) is consistently located around the nitrogen atom of the imidazole ring that is not bonded to the alkyl or benzyl substituent (N3). nih.govresearchgate.net This indicates that this nitrogen atom is the primary site for electrophilic attack and hydrogen bonding interactions. The hydrogen atoms of the aromatic rings and the alkyl chain typically show positive potential (blue or green regions), making them potential sites for nucleophilic interaction. For this compound, the MEP map is expected to show a similar pattern, with the N3 atom being the most electron-rich and reactive site.
Tautomeric Stability Studies (e.g., Enol vs. Keto forms)
Tautomerism is a significant phenomenon in certain heterocyclic compounds, involving the migration of a proton between two or more sites. beilstein-journals.orgnih.gov In unsubstituted (NH) benzimidazoles, a prototropic tautomerism exists, where the proton can reside on either of the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.govencyclopedia.pub This equilibrium can be influenced by the solvent and the nature of substituents. beilstein-journals.org
However, in the case of this compound, the hydrogen atom on the N1 nitrogen is replaced by a hexyl group. This substitution effectively "blocks" the prototropic tautomerism of the imidazole ring, as there is no labile proton to migrate between the nitrogen atoms. encyclopedia.pub Therefore, this compound exists as a single, stable tautomeric form under normal conditions. Computational studies on other N-substituted benzimidazoles confirm the absence of this tautomeric equilibrium. encyclopedia.pub
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. uobasrah.edu.iq These models are crucial for predicting the activity of new compounds and for understanding the structural features that govern their efficacy.
Development of Predictive Models for Biological Activities
The development of predictive QSAR models for the biological activities of this compound and its analogs is a key area of research. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives offer a framework for how such models could be developed. acs.org These studies typically involve synthesizing a series of compounds with varying alkyl chain lengths and substituents on the phenyl ring and then correlating their measured biological activities (e.g., antiproliferative, antifungal, antibacterial) with various molecular descriptors.
For instance, in a series of N-alkylated-2-phenyl-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed with an increase in the alkyl chain length from one to five carbons, followed by a slight decrease. acs.org This suggests that a predictive QSAR model for this class of compounds would likely incorporate descriptors related to lipophilicity and steric factors.
Table 1: Illustrative Structure-Activity Relationship for N-Alkylated-2-phenyl-1H-benzimidazole Derivatives against a Hypothetical Cancer Cell Line
| Compound | N-Alkyl Chain | Hypothetical IC50 (µM) |
| 1 | Methyl | >100 |
| 2 | Ethyl | 85.3 |
| 3 | Propyl | 62.1 |
| 4 | Butyl | 45.7 |
| 5 | Pentyl | 21.9 |
| 6 | Hexyl | 25.4 |
| 7 | Heptyl | 33.1 |
Note: This table is illustrative and based on trends described in the literature for similar compounds. acs.org The IC50 values are hypothetical and serve to demonstrate the structure-activity relationship.
Identification of Quantum Descriptors Influencing Activity (e.g., Dipole Moment, EHOMO, Smallest Negative Charge)
Quantum chemical descriptors are fundamental in QSAR studies as they provide insights into the electronic properties of a molecule that can influence its interaction with a biological target. nih.gov For benzimidazole derivatives, several quantum descriptors have been identified as being significant for their biological activity.
In studies of similar 1-phenyl-X-benzimidazoles, the atomic charges on the nitrogen atoms were found to play an important role in determining biological activity. uobasrah.edu.iq Specifically, an increase in the charge on the nitrogen at position 1 was correlated with increased activity. uobasrah.edu.iq For other series of benzimidazole derivatives, such as 2-thioarylalkyl-1H-benzimidazoles, the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) have been identified as key descriptors influencing their anthelmintic activity. biolscigroup.us A lower dipole moment and lower values for EHOMO and q- were found to correlate with higher activity in that specific series. biolscigroup.us
Table 2: Key Quantum Descriptors and Their Potential Influence on the Biological Activity of this compound
| Quantum Descriptor | Definition | Potential Influence on Activity |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Lower values may enhance membrane permeability and thus biological activity. biolscigroup.us |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Higher EHOMO values can indicate a greater tendency to donate electrons in interactions with a receptor. |
| Smallest Negative Charge (q-) | The magnitude of the most negative partial charge on an atom in the molecule. | Can be important for electrostatic interactions with a biological target. biolscigroup.us |
| Atomic Charge on N1 | The partial charge on the nitrogen atom at position 1 of the benzimidazole ring. | An increased positive charge may enhance interactions with specific biological targets. uobasrah.edu.iq |
Note: The potential influences are based on studies of related benzimidazole derivatives and represent general trends that may be applicable to this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of complex processes such as the adsorption of a molecule onto a surface or its binding to a receptor.
Investigation of Adsorption Behavior at Molecular Interfaces
In a hypothetical MD simulation of this compound at a lipid bilayer interface, one would expect to observe specific interactions that drive the adsorption process. The hexyl chain, being lipophilic, would likely penetrate the hydrophobic core of the lipid bilayer. The aromatic phenyl and benzimidazole rings could engage in π-π stacking interactions with aromatic residues of membrane proteins or with each other. Furthermore, the nitrogen atoms of the benzimidazole ring could form hydrogen bonds with polar head groups of the lipids or with water molecules at the interface.
Table 3: Potential Intermolecular Interactions of this compound at a Molecular Interface Investigated by MD Simulations
| Molecular Moiety | Type of Interaction | Interacting Partner at Interface |
| Hexyl Chain | Hydrophobic Interactions | Lipid tails of a cell membrane |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues of a protein, other inhibitor molecules |
| Benzimidazole Ring | π-π Stacking, Hydrogen Bonding | Aromatic amino acid residues, polar head groups of lipids, water molecules |
| N-H group of Benzimidazole | Hydrogen Bond Donor | Acceptor groups on the surface or in the solvent |
| N atom of Benzimidazole | Hydrogen Bond Acceptor | Donor groups on the surface or in the solvent |
Note: This table outlines the expected interactions based on the chemical structure of the compound and general principles of molecular interactions at interfaces.
Structure Activity Relationship Sar Studies
Influence of Substituent Position and Nature on Biological Activity
The biological properties of the benzimidazole (B57391) framework are profoundly affected by the nature and position of its substituents. acs.orgnih.gov Pharmacological studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter a compound's activity, influencing everything from antimicrobial to anticancer efficacy. nih.govnih.gov
Impact of N-1 Alkyl Chain Length (e.g., Hexyl Group, Pentyl, Heptyl)
The alkyl substituent at the N-1 position of the benzimidazole ring plays a pivotal role in modulating the biological activity, primarily by influencing the compound's lipophilicity. The length of this alkyl chain is a key determinant of the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets in target proteins.
Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has demonstrated that the introduction of an alkyl group at the N-1 position is supportive of antiproliferative activity. acs.org The hydrophobic character of the alkyl group is particularly crucial for antimicrobial properties. Studies indicate that increasing the carbon chain length generally enhances antifungal and antibacterial activities against Gram-positive bacteria. acs.org This is attributed to improved membrane permeability, allowing the compound to reach its intracellular targets more effectively.
| N-1 Substituent | Chain Length | Observed Activity Trend | Rationale |
|---|---|---|---|
| Pentyl | 5 Carbons | Moderate Activity | Provides a baseline level of lipophilicity. |
| Hexyl | 6 Carbons | Often Optimal Activity | Balances lipophilicity and solubility for enhanced membrane interaction. acs.org |
| Heptyl | 7 Carbons | Variable Activity | May show increased activity in some assays but risks decreased solubility. |
Role of Substituents on the C-2 Phenyl Ring (e.g., Hydroxyl, Halogen, Electron-Withdrawing/Donating Groups)
The C-2 position is a critical site for substitution, and the nature of the group on the appended phenyl ring significantly impacts the compound's biological profile. The electronic and steric properties of these substituents can influence binding affinity to target enzymes and receptors.
Studies have shown that substituting the phenyl ring at the C-2 position generally increases anticancer activity. nih.gov The specific type of substituent is crucial. For instance, in a series of compounds designed as inhibitors of the IgE response, pharmacological activity was optimized by the presence of lipophilic terminal groups, including halogen-substituted aromatic groups. researchgate.net
Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO2), and electron-donating groups, like hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can alter the electron density of the entire molecule. This, in turn, affects how the molecule participates in hydrogen bonding, π–π stacking, and other non-covalent interactions with biological targets. researchgate.net For example, hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming strong interactions within a receptor's active site. Halogens can participate in halogen bonding and increase lipophilicity.
| Substituent Type | Example | General Effect on Activity | Potential Mechanism |
|---|---|---|---|
| Electron-Withdrawing | -Cl, -NO2 | Often enhances anticancer and antimicrobial activity. srrjournals.com | Modifies electronic properties, enhances binding affinity, and can increase lipophilicity. |
| Electron-Donating | -OH, -OCH3 | Can increase activity depending on the target. | Participates in hydrogen bonding within the active site of target proteins. |
| Halogens | -F, -Cl, -Br | Frequently increases potency. researchgate.net | Increases lipophilicity, can form halogen bonds, and may block metabolic degradation. |
Effects of Substitution at C-5 and C-6 Positions of the Benzimidazole Ring
The benzene (B151609) portion of the benzimidazole nucleus, specifically at the C-5 and C-6 positions, offers another avenue for structural modification to fine-tune biological activity. The substituents at these positions can influence the electronic environment of the heterocyclic system and provide additional points of interaction with target macromolecules. nih.gov
Research has indicated that the substitution pattern at these positions is critical. For example, the introduction of a halogen atom at the C-5 position has been shown to enhance anticancer activity. nih.gov Conversely, the placement of strong electron-withdrawing groups at the C-5 position can sometimes decrease activity, suggesting a delicate electronic balance is required. nih.gov In one study, the structure-activity relationship for photoprotective activity was found to be -H > -COOH > -SO3H at the C-5 position, indicating that an unsubstituted or less sterically hindered and electron-rich C-5 position was more beneficial than one with an electron-withdrawing group. nih.gov
The polarity and nature of substituents at the C-5 and C-6 positions play a significant role in determining the antiviral properties of benzimidazole derivatives. nih.gov For instance, the introduction of a nitro (-NO2) group at the C-5 position was found to stabilize protein-ligand interactions in docking studies. nih.gov
Rational Design Principles for Enhanced Efficacy
The development of advanced benzimidazole-based therapeutic agents is guided by rational design principles derived from SAR studies. These principles focus on optimizing physicochemical properties to improve drug-like characteristics and on exploiting key structural features of the benzimidazole nucleus.
Strategies for Improving Lipophilicity and Membrane Permeability
A crucial factor for the efficacy of many benzimidazole derivatives is their ability to cross biological membranes to reach their site of action. Lipophilicity, often quantified as the partition coefficient (LogP), is a key parameter in this regard.
One primary strategy to enhance lipophilicity is the modification of the N-1 alkyl chain. As discussed, increasing the chain length of this group enhances the hydrophobic nature of the molecule, which generally improves antimicrobial activity. acs.org The experimental LogP values for benzimidazole derivatives have been measured to confirm their potential to penetrate the central nervous system, with values often falling within a satisfactory range for CNS-active agents. nih.gov
Beyond simple alkyl chains, permeability can be improved through conjugation with other lipid moieties. nih.gov Another approach involves the strategic introduction of intramolecular hydrogen bonds, which can shield polar groups and reduce the desolvation penalty associated with moving from an aqueous environment into a lipid membrane. This "chameleonic" behavior allows a molecule to adapt its conformation to different environments, enhancing permeability. acs.org Assays such as the parallel artificial membrane permeability assay (PAMPA) are used to experimentally determine a compound's ability to passively diffuse across a membrane. nih.gov
Importance of Benzimidazole Nucleus Planarity
The benzimidazole ring system is an aromatic, planar structure that resembles the purine (B94841) bases found in nucleic acids. nih.gov This planarity is a key feature that allows these molecules to interact with biological targets through various mechanisms, most notably intercalation into DNA.
The flat, aromatic surface of the benzimidazole core enables it to slip between the base pairs of the DNA double helix. nih.gov This insertion, or intercalation, can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a primary mechanism for the anticancer activity of many benzimidazole derivatives.
However, complete planarity across the entire molecule is not always required or observed. In the case of 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, a structurally related compound, X-ray crystallography revealed that the benzimidazole ring is not coplanar with the C-2 phenyl ring, exhibiting a significant dihedral angle between them. nih.gov This twisting is also observed between the benzimidazole ring and other attached ring systems. nih.gov Such non-planar conformations suggest that while the core benzimidazole planarity is important for certain interactions like intercalation, a degree of rotational freedom in the substituents allows the molecule to adopt specific three-dimensional shapes required to fit into the binding pockets of enzymes or receptors. This conformational flexibility is a critical aspect of its ability to interact with a diverse range of biological targets.
Design Considerations for Targeting Specific Biological Pathways
The design of 1-hexyl-2-phenyl-1H-benzimidazole derivatives for targeting specific biological pathways is a strategic process centered on modifying its core structure to enhance interactions with specific biomolecular targets. The benzimidazole scaffold is considered a "privileged substructure" in medicinal chemistry because it can readily interact with a variety of biopolymers. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the biological properties of the benzimidazole system are profoundly influenced by the nature and position of substituents, particularly at the N-1 and C-2 positions. nih.govnih.govnih.gov
Targeting Proliferative, Bacterial, and Fungal Pathways
A key consideration in designing benzimidazole derivatives is improving lipophilicity to ensure the molecule can penetrate cellular lipid membranes to reach its target. nih.govresearchgate.net The introduction of an N-alkyl chain, such as the hexyl group in this compound, is a common strategy to increase this property. Modifications to the 2-phenyl ring also play a crucial role in directing the compound's activity.
Research into a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that these compounds can be engineered to act as multi-target agents with antiproliferative, antibacterial, and antifungal activities. nih.govresearchgate.net One of the primary enzymatic targets identified for the antibacterial action of these compounds is Dihydrofolate reductase (DHFR). nih.gov This enzyme is critical for the synthesis of purines and some amino acids, making it an excellent target for antimicrobial agents. nih.gov By designing benzimidazole derivatives that can effectively bind to the active site of enzymes like DHFR, it is possible to inhibit cellular proliferation in both cancer cells and pathogenic microbes. nih.gov
For example, studies have revealed that specific substitutions on the 2-phenyl ring can enhance activity against particular cell lines or bacterial strains. One derivative, compound 2g from a studied series (1-hexyl-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole), demonstrated potent antiproliferative activity against the MDA-MB-231 breast cancer cell line. researchgate.net This same compound also showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Targeting Inflammatory Pathways
The benzimidazole scaffold is also highly adaptable for targeting enzymes and receptors involved in inflammatory processes. nih.govnih.gov SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions are pivotal in modulating anti-inflammatory activity. nih.govnih.gov Benzimidazole derivatives can be designed to interact with targets such as cyclooxygenase (COX) enzymes, lipoxygenase, and various receptors like cannabinoid and bradykinin receptors. nih.govnih.gov
The design strategy often involves tailoring substituents to favor inhibition of a specific target. For instance, introducing a hydrophilic group at the R5 position of the 2-phenyl ring can enhance COX-2 inhibition, while a lipophilic group at the same position favors COX-1 inhibition. nih.gov This demonstrates how subtle modifications to the 2-phenyl moiety can fine-tune the selectivity of the compound for different isoforms of the same enzyme, a key consideration in developing targeted anti-inflammatory therapies.
Targeting DNA-Related Enzymes
Benzimidazole derivatives can also be designed to interfere with DNA-mediated enzymatic processes, making them potential anticancer agents. nih.gov Computational and functional assays have identified Human Topoisomerase I (Hu Topo I) as a probable target for certain 1H-benzo[d]imidazole derivatives. nih.gov These molecules are designed to interact with DNA and inhibit enzymes like topoisomerases that are essential for DNA replication and cell proliferation. nih.govresearchgate.net The design considerations for these agents focus on enabling the molecule to intercalate with DNA or bind to the enzyme-DNA complex, thereby halting the proliferation of cancer cells. nih.gov
The following table summarizes the design considerations based on substituent modifications and their corresponding biological targets.
| Modification Position | Substituent Type/Group | Targeted Biological Pathway/Enzyme | Resulting Biological Activity |
| N-1 Position | Alkyl chains (e.g., Hexyl) | General Cell Permeation | Increased lipophilicity for better membrane penetration nih.govresearchgate.net |
| C-2 Position (Phenyl Ring) | Trifluoromethyl group | Dihydrofolate reductase (DHFR) / Proliferative pathways | Antiproliferative (Anticancer), Antibacterial researchgate.net |
| C-2 Position (Phenyl Ring) | Hydrophilic group | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |
| C-2 Position (Phenyl Ring) | Lipophilic group | Cyclooxygenase-1 (COX-1) | Anti-inflammatory nih.gov |
| C-2 Position | Anacardic acid | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.govnih.gov |
| General Scaffold | Various functional groups | Human Topoisomerase I (Hu Topo I) | Anticancer (inhibition of cancer cell proliferation) nih.gov |
Biological Activity Mechanisms and in Vitro Investigations
Mechanisms of Antiproliferative Activity
Recent research has focused on understanding the pathways through which 1-hexyl-2-phenyl-1H-benzimidazole and related compounds exert their anticancer effects. The primary mechanisms identified involve the disruption of essential cellular processes and the induction of programmed cell death, or apoptosis.
Disruption of Cellular Processes (e.g., DNA Replication)
Benzimidazole (B57391) derivatives, including this compound, have been shown to interfere with the normal functioning of cancer cells by disrupting critical processes such as DNA replication. nih.gov This interference can lead to cell cycle arrest at various phases, including the S, G0/G1, or G2/M phases. nih.gov By halting the cell cycle, these compounds prevent the uncontrolled proliferation that is characteristic of cancer cells. The disruption of DNA replication can cause chromatin condensation and abnormal mitosis, ultimately leading to apoptosis. nih.gov Some benzimidazole derivatives have also been found to induce DNA damage, particularly at G-quadruplex loci, which are non-canonical DNA structures involved in regulating replication and transcription. nih.gov
Induction of Apoptosis via Mitochondrial Pathways
A significant mechanism of the antiproliferative action of this compound is the induction of apoptosis through the mitochondrial pathway. nih.gov This process involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The release of cytochrome c is a critical step that initiates a cascade of events, including the activation of caspases, which are a family of proteases that execute the apoptotic process. nih.govnih.gov This caspase activation ultimately results in the death of the cancer cell. nih.gov Studies have shown that this mitochondrial-mediated apoptosis is a common pathway for various benzimidazole derivatives. nih.gov
Mechanisms of Antimicrobial Activity
In addition to its antiproliferative effects, this compound has demonstrated notable antimicrobial properties. The mechanisms underlying its ability to inhibit the growth of pathogenic microorganisms are multifaceted and target key cellular processes in these organisms.
Disruption of Cellular Processes in Pathogens
The antimicrobial action of this compound involves the disruption of vital cellular functions in bacteria and fungi. nih.gov The lipophilic nature of the hexyl group facilitates the compound's passage across the cell membranes of pathogens. acs.org Once inside, it can interfere with various cellular processes. For instance, some benzimidazole derivatives have been shown to inhibit bacterial cell division. pjmonline.org The broad-spectrum activity of many benzimidazoles suggests that they may act on multiple targets within the microbial cell. nih.gov
Inhibition of Ergosterol (B1671047) Synthesis (e.g., Lanosterol (B1674476) 14α-demethylase (CYP51))
A key mechanism of the antifungal activity of this compound is the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and permeability. nih.govresearchgate.net The compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov By interacting with the heme iron in the active site of CYP51, the compound blocks the demethylation of lanosterol, thereby preventing the formation of ergosterol. nih.gov This disruption of the fungal cell membrane leads to growth inhibition and cell death. nih.govnih.gov
In Vitro Evaluation Methodologies
A variety of in vitro methods are employed to assess the biological activities of this compound and its derivatives. These methodologies are crucial for determining the compound's efficacy and understanding its mechanisms of action.
For evaluating antiproliferative activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the cytotoxicity of the compound against various cancer cell lines. researchgate.net This assay measures the metabolic activity of cells and provides an indication of cell viability. To investigate the induction of apoptosis, techniques such as DAPI staining for nuclear condensation, TUNEL assays for DNA fragmentation, and Annexin V-FITC/PI double-labeled staining are utilized. nih.gov Western blotting is also employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and cytochrome c. nih.gov
The antimicrobial activity is typically evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. pjmonline.orgspast.org The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism. pjmonline.org To investigate the mechanism of antifungal action, specific assays are used to measure the inhibition of ergosterol biosynthesis and the activity of the CYP51 enzyme. researchgate.netrsc.org
Below is a table summarizing some of the in vitro evaluation data for benzimidazole derivatives.
| Compound/Derivative | Activity | Cell Line/Organism | Method | Finding | Reference |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antiproliferative | MDA-MB-231 | MTT Assay | Compound 2g showed the best activity. | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antibacterial | Streptococcus faecalis, Staphylococcus aureus, MRSA | MIC Determination | Compound 2g displayed significant inhibition with MIC values of 8, 4, and 4 µg/mL respectively. | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antifungal | Candida albicans, Aspergillus niger | MIC Determination | Compounds 1b, 1c, 2e, and 2g showed moderate activity with MIC values of 64 µg/mL. | nih.gov |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) | Antifungal | Candida glabrata, Candida krusei | Cell-based screening | High antifungal activity against resistant yeast species. | nih.gov |
| 2-phenyl-1H-benzo[d]imidazole derivatives | Antibacterial | Gram-negative and Gram-positive bacteria | Broth Dilution | Compounds N2, N7, and N10 showed good activity against Gram-negative bacteria; N5 and N8 were effective against Gram-positive bacteria. | spast.org |
Reactive Oxygen Species (ROS) Generation Studies
Photochemical studies on the 2-phenyl-1H-benzimidazole (PBI) core, the parent structure of this compound, reveal its capacity to generate various reactive oxygen species upon ultraviolet (UV) irradiation. These studies are crucial for understanding potential photosensitizing effects. While some benzimidazole derivatives are designed as radical scavengers to protect against UV-induced ROS, the parent compound itself can be photochemically active. rsc.org
Photo-generation of Free Radicals (e.g., Superoxide (B77818) Anion Radical (O2•-), Hydroxyl Radical (•OH), S-Cysteinyl, Glutathiyl, Azidyl Radicals)
Upon UVB irradiation, 2-phenyl-1H-benzimidazole (PBI) and its derivatives can generate several types of free radicals through both Type-I (substrate-mediated) and Type-II (singlet oxygen-mediated) mechanisms.
Superoxide and Hydroxyl Radicals: During UV irradiation of PBI in an aerobic solution, both the superoxide anion radical (O2•-) and the hydroxyl radical (•OH) have been successfully generated and trapped using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
Substrate-Derived Radicals: In the presence of certain biological molecules, the excited state of PBI demonstrates strong oxidizing properties. When UV irradiated in a neutral aqueous solution with cysteine, glutathione, or azide, the corresponding S-cysteinyl, glutathiyl, and azidyl radicals are formed and have been detected.
These findings indicate that the 2-phenyl-1H-benzimidazole scaffold can act as a photosensitizer, capable of producing a variety of reactive radical species that could be implicated in photodamage.
Oxidizing and Reducing Properties in Excited States
The 2-phenyl-1H-benzimidazole (PBI) molecule exhibits both oxidizing and reducing capabilities when it is in a photo-excited state. Evidence for a triplet excited state has been established through the observation of low-temperature phosphorescence and an electron paramagnetic resonance half-field transition. This triplet state is capable of producing singlet oxygen (¹O₂) with a quantum yield of 0.07 in acetonitrile (B52724) for PBI.
Oxidizing Properties: As mentioned previously, the excited state of PBI is a strong enough oxidant to abstract an electron from molecules like cysteine, glutathione, and azide, leading to the formation of their respective radicals.
Reducing Properties: The reducing nature of excited-state PBI has also been demonstrated. When an anaerobic aqueous solution at pH 10 containing PBI and either nitromethane (B149229) or 4-nitrobenzoic acid was irradiated, the corresponding nitro anion radicals were observed. This indicates that the excited PBI molecule can directly transfer an electron to these nitro compounds, thereby reducing them.
These dual redox properties in the excited state underscore the complex photochemical behavior of the 2-phenyl-1H-benzimidazole core structure.
Photophysical and Photochemical Characteristics
Electronic Absorption and Emission Properties
The electronic absorption and emission spectra of benzimidazole (B57391) derivatives are governed by the π-electron system of the fused aromatic and imidazole (B134444) rings. The substituents on the benzimidazole core, in this case, a hexyl group at the N1 position and a phenyl group at the C2 position, play a crucial role in modulating these properties.
Excitation Energies and Electronic Transitions (e.g., π→π* Orbitals)
The electronic transitions in 1-hexyl-2-phenyl-1H-benzimidazole are expected to be dominated by π→π* transitions characteristic of the conjugated system. In related benzimidazole systems, these transitions lead to strong absorption in the UV region. For instance, computational studies on 1-phenylimidazole (B1212854) have characterized its lowest energy excited states as pure π→π* valence excitations acs.org. The introduction of a phenyl group at the 2-position, as in 2-phenylbenzimidazole (B57529) (PBI), results in an extended π-system, influencing the energy of these transitions.
pH Dependence of Absorption and Fluorescence
The absorption and fluorescence properties of benzimidazole derivatives are often highly sensitive to pH changes due to the presence of the basic nitrogen atom in the imidazole ring. For the related compound 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ), significant changes in the UV-vis absorption and fluorescence spectra are observed with varying pH, acting as a pH-induced emission "off-on-off" switch nih.gov. This behavior is attributed to the protonation and deprotonation of the imidazole nitrogen and, in the case of HBIZ, the phenol (B47542) group.
Similarly, the absorption and fluorescence of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) are strongly dependent on pH nih.gov. In acidic conditions, the imidazole nitrogen can be protonated, leading to changes in the electronic structure and consequently, shifts in the absorption and emission maxima. For this compound, it is expected that the N3 atom in the imidazole ring can be protonated in acidic media, which would likely lead to a blue shift in the absorption and fluorescence spectra. The pKa value for the protonation of the benzimidazole ring is a key parameter in determining the pH range over which these changes occur. Computational and spectroscopic studies on amino-substituted benzimidazoles have shown that the protonation of the imino nitrogen of the imidazole ring is the most favorable, leading to substantial changes in spectroscopic responses mdpi.com.
Low-Temperature Phosphorescence
At low temperatures (e.g., 77 K), many aromatic compounds exhibit phosphorescence from their triplet excited state. Studies on the parent compound, 2-phenylbenzimidazole (PBI), have demonstrated low-temperature phosphorescence in an ethanol (B145695) matrix, with emission maxima observed at 443, 476, and 509 nm nih.gov. This phosphorescence is evidence of the population of the triplet state upon photoexcitation. The presence of the heavy-atom effect is not a prerequisite for phosphorescence in all cases, and the intrinsic spin-orbit coupling in the molecule can be sufficient to facilitate intersystem crossing from the singlet to the triplet state. Given the structural similarity, it is highly probable that this compound also exhibits phosphorescence at low temperatures, although specific spectral data for this compound is not available.
Triplet State Characterization and Singlet Oxygen Generation
The triplet state of benzimidazole derivatives is a key intermediate in various photochemical processes, including the generation of reactive oxygen species such as singlet oxygen (¹O₂). The formation of the triplet state in PBI has been confirmed through electron paramagnetic resonance (EPR) spectroscopy, which showed the characteristic half-field transition (ΔMs = ±2) nih.gov.
Once populated, the triplet state of the benzimidazole derivative can transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet, to produce the highly reactive singlet oxygen (¹O₂). The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For PBI and its derivative PBSA in acetonitrile (B52724), the singlet oxygen quantum yields were determined to be 0.07 and 0.04, respectively nih.gov. This indicates that these compounds are modest singlet oxygen sensitizers. The efficiency of singlet oxygen generation is dependent on the triplet state energy of the sensitizer, which must be higher than the energy of singlet oxygen (94 kJ/mol), and the lifetime of the triplet state. It is expected that this compound would also be capable of generating singlet oxygen upon UV irradiation, with a quantum yield likely in a similar range to that of PBI, although the hexyl substituent might slightly alter the triplet state properties.
Nonlinear Optical (NLO) Properties
Benzimidazole derivatives have attracted attention for their potential applications in nonlinear optics (NLO), which are materials that exhibit a nonlinear response to an applied optical field. This property is crucial for applications in optical communications, data storage, and optical limiting. The NLO response of organic molecules is often related to the presence of a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation.
While there is no specific experimental data on the NLO properties of this compound, studies on related compounds provide valuable insights. For instance, salts based on 1-benzyl-2-phenyl-1H-benzimidazole have been shown to exhibit second-harmonic generation (SHG), a second-order NLO phenomenon nih.gov. Computational studies on other benzimidazole derivatives have also predicted significant first and second-order hyperpolarizabilities, which are measures of the NLO response mdpi.com. The 2-phenyl group in this compound can act as a π-bridge, and the benzimidazole nucleus can function as either a donor or an acceptor depending on the other substituents. The non-coplanar arrangement between the phenyl ring and the benzimidazole system, as observed in the crystal structure of a related compound, 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, can influence the extent of π-conjugation and thus the NLO properties nih.gov.
Table 1: NLO Properties of Related Benzimidazole Derivatives
| Compound | Property | Value | Reference |
|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole salts | SHG response | Moderate | nih.gov |
This table presents data for related compounds to illustrate the potential NLO properties of this compound.
Photostability and UV Stability
The photostability of a compound, its resistance to degradation upon exposure to light, is a critical parameter for many of its applications, especially as a UV filter in sunscreens or as a material in organic electronic devices. Benzimidazole derivatives are known to be sensitive to light and can undergo photodegradation researchgate.net.
The photodegradation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) has been studied in detail, revealing that direct photolysis is a major degradation pathway in aqueous environments nih.gov. The degradation can involve processes such as desulfonation and cleavage of the benzimidazole ring, likely initiated by the excited triplet state or a radical cation nih.gov. While specific studies on the photostability of this compound are not available, it is reasonable to assume that the core benzimidazole-phenyl structure would be susceptible to similar photodegradation pathways. The presence of the hexyl group is unlikely to significantly alter the primary photochemical reactivity of the aromatic core, although it might influence the degradation kinetics by affecting the compound's aggregation state and local environment. Research into novel hydroxy-phenyl-1H-benzimidazoles has shown that strategic modifications to the benzimidazole scaffold can lead to compounds with UV filtering booster capabilities, suggesting that the photostability can be tuned through chemical design nih.gov.
Factors Influencing UV Stability of this compound
The UV stability of this compound, a member of the N-alkylated-2-phenyl-1H-benzimidazole class of compounds, is intrinsically linked to its photophysical and photochemical characteristics. The absorption of UV radiation can lead to electronic transitions to excited states, from which various relaxation pathways, including fluorescence, non-radiative decay, or photochemical reactions that may alter the molecular structure, can occur. The propensity of the molecule to undergo photodegradation is influenced by several factors, primarily the nature, number, and position of substituents on both the benzimidazole and the 2-phenyl moieties.
The core structure of this compound possesses a conjugated π-electron system that is responsible for its characteristic UV absorption. The stability of this system upon UV exposure is critical to its function in applications such as UV absorbers or as scaffolds in photostable materials. Research on related benzimidazole derivatives has elucidated key factors that modulate this stability.
Substituent Types: The electronic nature of substituents plays a crucial role in the photostability of the benzimidazole system. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 2-phenyl ring can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties and, consequently, the photochemical reactivity.
For instance, studies on analogous 2-phenylbenzimidazole derivatives have shown that the introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, which are strong EDGs, can influence the intramolecular charge transfer (ICT) character of the excited state. This can, in some cases, provide a rapid and efficient non-radiative decay pathway, dissipating the absorbed energy as heat and thus enhancing photostability. Conversely, strong EWGs like the nitro group (-NO₂) can also alter the electronic landscape, sometimes leading to the population of reactive triplet states or facilitating photochemical reactions that result in degradation.
The substitution on the benzimidazole ring itself also impacts UV stability. For example, the presence of a hexyl group at the N-1 position, as in the title compound, enhances its lipophilicity. While this alkyl chain is not directly part of the chromophore, it can influence the molecular aggregation and the interaction with the surrounding medium, which in turn can affect the photophysical deactivation pathways.
Substituent Positions: The position of the substituents is as critical as their electronic nature. In the case of the 2-phenyl ring, substituents at the ortho, meta, or para positions can have different effects on the molecule's conformation and electronic structure. An ortho substituent, for example, can induce steric hindrance, causing a twist in the dihedral angle between the phenyl and benzimidazole rings. This can disrupt the π-conjugation, leading to a blue shift in the absorption spectrum and potentially altering the excited-state dynamics and stability. Para substituents, on the other hand, can exert a more direct electronic influence on the conjugated system.
The following table summarizes the general influence of substituent types and positions on the key photophysical parameters of compounds structurally related to this compound, providing insights into the factors that would likely govern its UV stability.
| Substituent Type (on Phenyl Ring) | General Position | Expected Effect on λmax | Expected Effect on Fluorescence Quantum Yield (Φf) | Inferred Impact on UV Stability |
| Electron-Donating (e.g., -OH, -OCH₃) | para | Bathochromic shift (red shift) | Can increase or decrease depending on the specific deactivation pathways. May enhance non-radiative decay. | Potentially increased due to efficient energy dissipation channels. |
| Electron-Donating (e.g., -OH, -OCH₃) | ortho | Hypsochromic shift (blue shift) due to steric hindrance | Often quenched due to steric effects and potential for excited-state intramolecular proton transfer (ESIPT). | Can be enhanced if ESIPT provides a rapid, non-destructive deactivation pathway. |
| Electron-Withdrawing (e.g., -NO₂, -CN) | para | Bathochromic shift (red shift) | Generally decreases Φf by promoting intersystem crossing to triplet states or other non-radiative pathways. | Potentially decreased due to the formation of reactive excited states. |
| Halogens (e.g., -Cl, -Br) | Any | Can cause a slight bathochromic shift. | Often decreases Φf due to the heavy atom effect, which promotes intersystem crossing. | May be reduced due to the increased likelihood of forming reactive triplet states. |
It is important to note that the hexyl group at the N-1 position of this compound primarily serves to modify the molecule's physical properties, such as solubility and aggregation behavior, which can indirectly influence its UV stability in different environments. The fundamental electronic factors governing photostability, however, are largely dictated by the substituents on the aromatic core.
Supramolecular Interactions and Complexation Chemistry
Hydrogen Bonding Interactions
Hydrogen bonds are fundamental directional interactions that significantly influence the structure and properties of benzimidazole (B57391) derivatives.
In benzimidazole derivatives that are not substituted on the imidazole (B134444) nitrogen (N-H), intermolecular N-H•••N hydrogen bonds are a common and significant feature. For instance, in the closely related compound 2-(4-hekyloxyphenyl)-1H-benzimidazole, molecules are linked through N-H•••N bonds, where the N-H group of one molecule donates a hydrogen to the acceptor nitrogen atom of an adjacent molecule. nih.gov This type of interaction is a primary driving force in the self-assembly of such molecules in the solid state.
While 1-hexyl-2-phenyl-1H-benzimidazole itself lacks a hydroxyl group for O-H•••N bonding, its benzimidazole nitrogen can act as a hydrogen bond acceptor. In co-crystals with molecules containing hydroxyl groups, such as phenols, O-H•••N hydrogen bonds are readily formed. nih.govnih.gov For example, in a co-crystal of 1-benzyl-2-phenyl-1H-benzimidazole and 4,4′-(cyclohexane-1,1-diyl)diphenol, the two components are paired through an O-H•••N hydrogen bond. nih.gov
Furthermore, C-H•••O interactions can occur when the molecule crystallizes with oxygen-containing molecules, such as water. In the hydrated form of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a related compound, the carbonyl oxygen atom acts as a bifurcated acceptor, participating in both O-H•••O and C-H•••O hydrogen bonds. mdpi.com
The presence of both hydrogen bond donor (N-H) and acceptor (N) sites in unsubstituted benzimidazoles facilitates the formation of extended supramolecular structures. The N-H•••N interactions can lead to the assembly of molecules into infinite chains. In the crystal structure of 2-(4-hekyloxyphenyl)-1H-benzimidazole, molecules related by a glide plane are connected through these N-H•••N bonds, resulting in the formation of chains. nih.gov Similarly, in a hydrated benzimidazole derivative, a combination of N-H•••O and O-H•••N hydrogen bonds involving water molecules creates an infinite chain motif. mdpi.com Such arrangements are a common feature in the crystal engineering of benzimidazole-based systems. researchgate.net
Pi-Interactions (e.g., C-H•••π and π-π Stacking)
The aromatic rings of the benzimidazole and phenyl groups are prime sites for π-interactions, which are crucial for the stabilization of the crystal structure.
In derivatives like 2-(4-hekyloxyphenyl)-1-phenyl-1H-benzimidazole and 1-benzyl-2-(4-hekyloxyphenyl)-1H-benzimidazole, where N-H•••N bonding is absent due to substitution, the crystal packing is dominated by π–π and C–H⋯π interactions. nih.gov The chains formed by hydrogen bonds in the unsubstituted analogue are grafted together in a herringbone-like manner by C—H⋯π interactions. nih.gov Studies on various 2-phenyl-1H-benzo[d]imidazoles have shown that molecules are often connected through intermolecular π–π stacking and C–H⋯N and C–H⋯π interactions. rsc.org The energies of these interactions can be significant, with calculated values for related furan-substituted benzimidazoles being in the range of -39.8 to -43.0 kJ mol⁻¹ for combined C-H•••π and π-π interactions. nih.gov
Table 1: Examples of Pi-Interactions in Benzimidazole Derivatives
| Compound/Interaction Type | Interacting Groups | Geometric Parameters (where available) | Reference |
|---|---|---|---|
| 2-(4-hexyloxyphenyl)-1H-benzimidazole | C-H with imidazole and phenyl rings | - | nih.gov |
| 2-phenyl-1H-benzo[d]imidazoles | Intermolecular π–π stacking and C–H⋯π | - | rsc.org |
| Furan-substituted benzimidazoles | C-H•••π and π-π | Interaction Energies: -39.8 to -43.0 kJ mol⁻¹ | nih.gov |
Metal Complexation and Chelation Chemistry
The nitrogen atoms of the imidazole ring in benzimidazole derivatives make them excellent ligands for a variety of metal ions, leading to the formation of stable coordination complexes.
The benzimidazole scaffold readily coordinates to transition metals, acting as a monodentate or bidentate ligand. This has led to the synthesis of numerous metal complexes with interesting properties.
Ruthenium(III): Ruthenium complexes with benzimidazole-containing ligands, such as 2-pyridin-2-yl-1H-benzimidazole, have been synthesized and characterized. nih.govnih.gov In these complexes, the benzimidazole nitrogen and the pyridinyl nitrogen chelate to the ruthenium center, forming stable octahedral geometries. nih.gov These complexes are being explored for their potential biological activities. nih.govnih.gov
Nickel(II): A variety of nickel(II) complexes with benzimidazole derivatives have been prepared. For example, 2-(1H-benzimidazol-2-yl)-phenol derivatives react with nickel(II) salts to form complexes with a six-coordinated distorted octahedral geometry. academie-sciences.fr In these structures, the nickel ion is coordinated by the nitrogen atom of the benzimidazole and the oxygen atom of the phenoxy group. The resulting complexes have shown catalytic activity in ethylene (B1197577) oligomerization. academie-sciences.fr Other studies have synthesized mixed-ligand nickel(II) complexes containing 2,6-bis(benzimidazol-2-yl)pyridine, demonstrating the versatility of benzimidazole ligands in coordination chemistry. researchgate.net
Copper(II): Copper(II) complexes of benzimidazole derivatives are widely studied. rsc.orgnih.govmdpi.commdpi.com Ligands based on 2-aminomethyl benzimidazole and salicylaldehyde (B1680747) derivatives form 1:1 complexes with copper(II). nih.gov Bis-benzimidazolyl ligands can also self-assemble with copper(II) salts to form various supramolecular structures, including 2D layers and 3D frameworks, held together by hydrogen bonds and π-interactions. rsc.org These copper complexes are investigated for a range of applications, from antitumor agents to photoredox catalysts. nih.govmdpi.commdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-hexyloxyphenyl)-1H-benzimidazole |
| 1-benzyl-2-phenyl-1H-benzimidazole |
| 4,4′-(cyclohexane-1,1-diyl)diphenol |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one |
| 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole |
| 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole |
| Furan-substituted benzimidazoles |
| 1,3-bis(4-methylbenzyl)benzimidazolium salt |
| 2-pyridin-2-yl-1H-benzimidazole |
| 2-(1H-benzimidazol-2-yl)-phenol |
| 2,6-bis(benzimidazol-2-yl)pyridine |
| 2-aminomethyl benzimidazole |
Development of Metallochromic Behavior and Optical Sensors
The benzimidazole scaffold is a prominent feature in the design of chemosensors due to its ability to coordinate with metal ions, often resulting in observable changes in their photophysical properties. While specific studies on the metallochromic behavior of this compound are not extensively detailed in the available literature, the behavior of structurally similar benzimidazole derivatives provides a strong basis for its potential applications in optical sensing.
The core principle behind the metallochromic and sensory capabilities of these compounds lies in the interaction between the benzimidazole moiety and metal ions. This interaction can modulate the electronic distribution within the molecule, leading to changes in the absorption and emission spectra. For instance, the coordination of metal ions with the nitrogen atoms of the benzimidazole ring can alter the intramolecular charge transfer (ICT) characteristics of the molecule.
Research on related compounds, such as 2-(2-hydroxyphenyl)-1H-benzimidazole, has demonstrated the development of novel metal complexes with significant metal ion sensing capabilities. The interaction of this ligand with various metal ions, including Ru(III), Ni(II), and Cu(II), leads to the formation of distinct colored chelates. The photophysical properties of the parent ligand are notably altered upon complexation, a phenomenon that can be harnessed for the detection of specific metal ions. The sensing mechanism is often attributed to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
The potential metallochromic behavior of this compound with various metal ions can be investigated through spectroscopic techniques. The following table summarizes the expected observable changes based on the behavior of analogous compounds:
| Metal Ion | Expected Observable Change | Potential Sensing Application |
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Color change visible to the naked eye, changes in UV-Vis absorption spectrum | Colorimetric sensor |
| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Quenching or enhancement of fluorescence emission | Fluorometric sensor |
| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Sensitized emission from the lanthanide ion upon excitation of the ligand | Time-resolved fluorescence sensor |
It is important to note that the specific response of this compound to different metal ions would need to be empirically determined through systematic titration studies.
Deoxyribonucleic Acid (DNA) Binding Mechanisms
The interaction of small molecules with DNA is a cornerstone of drug discovery and molecular biology. Benzimidazole derivatives, due to their structural similarity to purine (B94841) bases, are known to interact with DNA through various binding modes, including intercalation, groove binding, and electrostatic interactions.
Intercalative Binding Modes
Intercalation is a mode of DNA binding where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. This mode of interaction typically leads to significant changes in the DNA structure, such as unwinding and lengthening of the helix.
The structural features of this compound likely influence its mode of DNA interaction. The presence of the hexyl group at the N-1 position and the phenyl group at the C-2 position can introduce steric hindrance that prevents the planar benzimidazole core from effectively inserting between the DNA base pairs. The dihedral angle between the benzimidazole and phenyl rings, which is typically non-planar in such derivatives, further disfavors a classic intercalative geometry. nih.govresearchgate.net
Instead of intercalation, it is more probable that this compound interacts with DNA via groove binding or electrostatic interactions. The lipophilic hexyl chain might favor binding within the minor or major grooves of the DNA, where it can engage in van der Waals interactions. Furthermore, the nitrogen atoms of the benzimidazole ring could participate in hydrogen bonding with the functional groups present in the DNA grooves.
The following table summarizes the experimental evidence that typically distinguishes between intercalative and non-intercalative DNA binding for benzimidazole derivatives:
| Experimental Technique | Observation for Intercalative Binding | Observation for Non-Intercalative (Groove) Binding |
| UV-Vis Spectroscopy | Significant bathochromic (red) shift and hypochromism | Small spectral shifts |
| Fluorescence Spectroscopy | Significant fluorescence quenching or enhancement | Moderate changes in fluorescence intensity |
| Viscometry | Significant increase in the relative viscosity of DNA | Little to no change in the relative viscosity of DNA |
| Circular Dichroism | Significant changes in the DNA CD spectrum | Minor perturbations in the DNA CD spectrum |
Based on the findings for structurally related compounds, it is anticipated that this compound would exhibit characteristics consistent with a non-intercalative DNA binding mode. acs.org
Inclusion Complex Formation (e.g., with Cucurbitresearchgate.neturil)
Cucurbiturils are a family of macrocyclic compounds composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, possessing a hydrophobic cavity and two polar carbonyl-fringed portals. This unique structure allows them to encapsulate a wide variety of guest molecules in aqueous solution. The driving forces for inclusion complexation typically include hydrophobic interactions, ion-dipole interactions, and van der Waals forces.
For this compound, the hydrophobic hexyl chain and the phenyl group are likely candidates for encapsulation within the cavity of a suitably sized cucurbituril (B1219460). The size of the cucurbituril host is a critical factor in determining the stability and geometry of the inclusion complex. Given the length of the hexyl chain and the presence of the phenyl group, a larger cucurbituril like CB nih.gov or potentially CB might be a more suitable host than smaller homologues. Research on other benzimidazole-based drugs has shown that cucurbit nih.govuril can effectively encapsulate these molecules, leading to enhanced solubility and stability. nih.gov
The formation of an inclusion complex between this compound and a cucurbituril can be expected to result in several notable changes to its properties:
Increased Aqueous Solubility: The encapsulation of the hydrophobic portions of the molecule within the cucurbituril cavity can significantly enhance its solubility in water.
Enhanced Photostability: The rigid environment of the host cavity can protect the guest molecule from photodecomposition.
Modified Photophysical Properties: The change in the microenvironment upon encapsulation can lead to alterations in the absorption and fluorescence spectra of the benzimidazole derivative. This can manifest as shifts in the emission wavelength and changes in the fluorescence quantum yield.
Altered Reactivity: The steric shielding provided by the cucurbituril host can influence the chemical reactivity of the encapsulated guest.
The potential binding of this compound with a cucurbituril can be characterized using various analytical techniques, as summarized in the table below:
| Analytical Technique | Expected Observations for Inclusion Complex Formation | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Upfield or downfield shifts of the proton signals of the guest molecule | Confirmation of inclusion and information on the geometry of the complex |
| Isothermal Titration Calorimetry (ITC) | Measurement of the heat change upon titration of the guest with the host | Determination of the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of complexation |
| UV-Vis and Fluorescence Spectroscopy | Changes in the absorption and emission spectra of the guest molecule | Determination of the binding stoichiometry and binding constant |
The study of such inclusion complexes could open up new avenues for the application of this compound in areas requiring aqueous compatibility and controlled molecular environments.
Potential Applications in Advanced Research Areas
The inherent electronic and structural characteristics of the 1-hexyl-2-phenyl-1H-benzimidazole scaffold make it a prime candidate for sophisticated applications, particularly in the creation of sensitive and selective analytical tools.
Chemosensor Development
The benzimidazole (B57391) moiety is well-regarded for its coordination ability with metal ions and its capacity to exhibit changes in fluorescence, making it a valuable component in fluorescent chemosensors. rsc.orgresearchgate.net
Benzimidazole derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. The nitrogen atoms in the imidazole (B134444) ring can effectively chelate with metal ions, leading to perturbations in the molecule's electronic structure and, consequently, a change in its fluorescence properties. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on").
For instance, research on benzimidazole-derived sensors has demonstrated high selectivity for copper (Cu²⁺) ions. rsc.org In one study, a novel sensor exhibited significant fluorescence quenching upon binding to Cu²⁺, while other metal ions, including Fe³⁺ and Fe²⁺, induced almost no discernible change. rsc.org Conversely, other specifically designed benzimidazole-based systems have been developed to selectively detect Fe³⁺ through a fluorescence "turn-off" response, attributed to the paramagnetic quenching property of the iron ion. rsc.org While these studies establish the principle for the benzimidazole core, the specific performance of this compound would depend on the precise electronic and steric effects of its hexyl and phenyl substituents.
The general mechanism for a "turn-off" sensor for Cu²⁺ using a benzimidazole derivative can be summarized as follows:
| Step | Description | Result |
| 1 | The benzimidazole sensor molecule exhibits native fluorescence under UV light. | Emission of light at a specific wavelength. |
| 2 | Upon introduction of Cu²⁺ ions, the nitrogen atoms of the benzimidazole ring coordinate with the metal ion. | Formation of a sensor-Cu²⁺ complex. |
| 3 | This complexation promotes non-radiative decay pathways (e.g., photoinduced electron transfer - PET). | The fluorescence of the sensor is quenched. |
This table illustrates a general principle of fluorescent "turn-off" sensing for Cu²⁺ ions by benzimidazole derivatives.
A sophisticated strategy for anion detection involves a metal displacement approach. researchgate.net In this method, a fluorescent sensor first coordinates with a metal ion, often resulting in fluorescence quenching. The subsequent introduction of a target anion with a stronger affinity for the metal ion displaces the sensor, restoring its original fluorescence. researchgate.net
A benzimidazole-based receptor has been shown to work on this principle. researchgate.net The receptor first forms a complex with Cu²⁺, which quenches its fluorescence. This sensor-Cu²⁺ complex then serves as a selective sensor for phosphate (B84403) anions. The strong interaction between phosphate and the copper ion leads to the release of the free benzimidazole receptor, causing a restoration of the fluorescence intensity. researchgate.net This demonstrates a "turn-on" response for the phosphate anion. This sequential detection highlights the versatility of benzimidazole complexes in analytical chemistry. researchgate.net
Ligands in Organometallic Chemistry
The this compound molecule is an effective ligand for transition metals, with applications in materials science, particularly for optoelectronic devices. nih.govresearchgate.net The benzimidazole unit provides the coordination site, while the hexyl and phenyl groups can be tailored to influence solubility, molecular packing, and electronic properties of the resulting metal complexes. nih.govnih.gov
Benzimidazole derivatives are widely used as ligands to form highly efficient phosphorescent cyclometalated Iridium(III) complexes. nih.govresearchgate.net The 2-phenyl-benzimidazole core is a classic cyclometalating ligand where the iridium center bonds to both a carbon atom of the phenyl ring and a nitrogen atom of the benzimidazole ring. The introduction of a hexyl chain at the N1 position, as in this compound, can improve the solubility of the resulting complexes and influence their film-forming properties in devices. nih.gov A closely related structure, 1-(6-carbazolylhexyl)-2-phenyl-benzimidazole, has been synthesized to act as a ligand for iridium, combining the coordinating benzimidazole unit with a hole-transporting carbazole (B46965) group through a flexible hexyl linker. nih.govresearchgate.net
Similarly, benzimidazole-functionalized ligands are integral to the design of Ruthenium(II) complexes for photovoltaic applications. nycu.edu.twresearchgate.net These complexes often feature ancillary ligands that can be modified to fine-tune the electronic and physical properties of the dye. The inclusion of a hexyl chain on thiophene-based benzimidazole ligands in heteroleptic ruthenium complexes has been shown to retard charge recombination, a crucial factor for improving solar cell performance. nycu.edu.tw
Cyclometalated Iridium(III) complexes based on 2-phenyl-benzimidazole ligands are excellent phosphorescent materials for OLEDs, with devices exhibiting very high efficiencies. nih.govresearchgate.net Modifying these ligands with functional groups via a nonconjugated aliphatic linkage, such as a hexyl chain, is a strategy to enhance the charge-transporting characteristics of the complexes. nih.govresearchgate.net Iridium complexes containing ligands like 2-cyclohexenyl-1-phenyl-1H-benzo[d]imidazole have demonstrated high current efficiencies and brightness in OLEDs, underscoring the potential of such substituted benzimidazoles. epa.gov
In the realm of solar energy, benzimidazole-based dyes are effective sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov Ruthenium complexes containing benzimidazole ligands have been extensively developed for this purpose. nycu.edu.twresearchgate.net A study on a series of benzimidazole-based dyes found that substituents on the core are a dominating factor in determining the electronic properties and DSSC performance. nih.gov Notably, a dye featuring a hexyl chain as a C-substituent achieved an efficiency of 7.38%, as the alkyl chain was found to be beneficial for suppressing dark current. nih.gov This highlights the specific and advantageous role of the hexyl group in enhancing the performance of this compound-type structures in DSSCs.
Table of Ruthenium(II) Benzimidazole Dyes for DSSCs
| Dye Name | Key Ligand Feature | Observed Benefit | Reference |
| SC36 | Contains a hexyl chain | Beneficial to dark current suppression, efficiency of 7.38% | nih.gov |
| RD18 | Thiophene-based benzimidazole ligand with hexyl chain | Retards charge recombination, enhances performance | nycu.edu.tw |
This table summarizes findings on related Ruthenium(II) dyes, indicating the positive impact of a hexyl substituent.
Antioxidant and Radical Scavenging Research
Benzimidazole derivatives are recognized for a wide range of biological activities, including antioxidant properties. ijpsonline.commdpi.commdpi.com The ability to scavenge free radicals is a key aspect of this activity.
Corrosion Inhibition Studies (Computational Approaches)
The use of organic molecules as corrosion inhibitors for metals is a critical area of industrial and academic research. Benzimidazole derivatives are recognized as effective corrosion inhibitors for various metals, such as mild steel, copper, and aluminum, particularly in acidic environments. qu.edu.qabohrium.com Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process. qu.edu.qaresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings (providing π-electrons), and other functional groups within the molecule. qu.edu.qa
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for studying and predicting the inhibitive properties of these compounds. bohrium.comdntb.gov.uaresearchgate.net These methods provide deep insights into the relationship between the molecular structure of an inhibitor and its performance. For this compound, while specific experimental corrosion studies are not widely published, its potential can be thoroughly evaluated using these computational approaches, drawing parallels with closely related structures.
DFT calculations are employed to determine various quantum chemical parameters that correlate with inhibition efficiency. researchgate.netkenkyugroup.org Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, forming a feedback bond that strengthens the adsorption.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to stronger interaction with the metal surface and better inhibition. kenkyugroup.org
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface, although there is no universal consensus on this correlation.
Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule. Soft molecules (low hardness) are generally more effective inhibitors as they can easily donate electrons to the metal. researchgate.net
Studies on similar benzimidazole derivatives, such as 1,4-bis(2-phenyl-1H-benzo[d]imidazol-1-yl)butane, have demonstrated that the benzimidazole ring and its substituents are the primary sites of interaction with the metal surface. researchgate.net The nitrogen atoms and the π-electrons of the phenyl and benzene (B151609) rings are crucial for the adsorption process. The 1-hexyl group in this compound is expected to enhance its inhibitive properties by increasing the surface area covered by the molecule, effectively blocking more active corrosion sites on the metal surface. Its hydrophobic nature also helps in repelling water from the metal surface.
MD simulations can further elucidate the adsorption process by modeling the interaction between the inhibitor molecule and the metal surface (e.g., Fe(110) for steel) in a simulated corrosive environment. These simulations can predict the adsorption energy and the orientation of the molecule on the surface. For this compound, it is predicted that the molecule would adsorb in a nearly flat orientation, maximizing the contact of the benzimidazole and phenyl rings with the metal surface, a common finding for effective heterocyclic inhibitors. bohrium.com
Table 1: Typical Quantum Chemical Parameters Calculated via DFT for Benzimidazole-Based Corrosion Inhibitors This table presents illustrative data based on published studies of similar benzimidazole derivatives to show the typical values and trends observed in computational corrosion studies. Specific values for this compound would require dedicated DFT analysis.
| Parameter | Symbol | Typical Value Range | Significance in Corrosion Inhibition |
| Energy of HOMO | E_HOMO | -6.0 to -5.0 eV | Higher value indicates better electron-donating ability. |
| Energy of LUMO | E_LUMO | -1.5 to -0.5 eV | Lower value indicates better electron-accepting ability. |
| Energy Gap | ΔE | 4.0 to 5.5 eV | Lower value suggests higher reactivity and better inhibition. |
| Dipole Moment | μ | 1.5 to 4.0 D | Higher values may enhance adsorption on the metal surface. |
| Global Hardness | η | 2.0 to 2.75 eV | Lower value (softness) indicates higher reactivity. |
| Fraction of Electrons Transferred | ΔN | < 3.6 | Indicates the tendency to donate electrons to the metal surface. |
UV Filter and Photoprotective Agent Research
The benzimidazole scaffold is a key structural motif in the development of UV filtering agents for sunscreens and cosmetics. mdpi.com The parent compound, 2-phenyl-1H-benzimidazole, and its sulfonated derivative, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), are well-established commercial UVB filters. mdpi.comnih.gov These molecules effectively absorb high-energy UVB radiation and dissipate it as heat, thereby protecting the skin from sun damage. nih.gov
The research interest in this compound lies in its potential as a modified, multifunctional photoprotective agent. The development of new UV filters aims to achieve broad-spectrum protection (UVA and UVB), high photostability, and optimal interaction with the skin and cosmetic formulations. nih.gov The introduction of an N-alkyl chain, such as the hexyl group, significantly increases the lipophilicity of the benzimidazole core. nih.gov This is a crucial modification for several reasons:
Enhanced Formulation Compatibility: Increased lipophilicity can improve the solubility of the UV filter in the oil phase of sunscreen emulsions, leading to more stable and cosmetically elegant products.
Improved Skin Substantivity: Lipophilic compounds tend to have a greater affinity for the stratum corneum, the outermost layer of the skin. This can lead to better retention of the UV filter on the skin surface, providing longer-lasting protection.
Reduced Systemic Absorption: By optimizing lipophilicity, it may be possible to design molecules that remain in the upper layers of the skin without significant penetration into the systemic circulation, which is a key safety consideration for sunscreen ingredients. uniwa.gr
The fundamental chromophore responsible for UV absorption is the 2-phenyl-1H-benzimidazole system. Photophysical studies on this system show it possesses a triplet state upon UV irradiation, which is capable of generating reactive oxygen species (ROS) like singlet oxygen. nih.gov While this is a potential drawback, modern research focuses on modifying the structure to minimize such photochemical reactivity while retaining UV absorption. The addition of the 1-hexyl group is not expected to significantly alter the primary absorption wavelength (λ_max) of the 2-phenylbenzimidazole (B57529) chromophore, which typically lies in the UVB range, but it could subtly influence its photophysical decay pathways.
Further research would involve synthesizing this compound and characterizing its photoprotective properties, including its UV absorption spectrum, molar extinction coefficient, and photostability upon exposure to UV radiation. Comparing its performance to existing filters like PBSA would be essential to evaluate its potential for use in next-generation sun care products. nih.gov
Table 2: UV Absorption Data for Reference Benzimidazole-Based UV Filters This table provides the absorption maxima for known benzimidazole-based UV filters to provide context for the expected performance of this compound.
| Compound Name | Abbreviation | Typical Absorption Maximum (λ_max) | UV Range |
| 2-Phenyl-1H-benzimidazole | PBI | ~302 nm | UVB |
| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | PBSA | ~302 nm (in neutral solution) | UVB |
| Disodium phenyl dibenzimidazole tetrasulfonate | DPDT | ~335 nm | UVA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
